AtzC Substrate Kinetics: N,N-Dimethylammelide vs. N-Isopropylammelide and Other N-Alkyl Congeners
The kinetic parameters of 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione (N,N-dimethylammelide) for the enzyme AtzC were determined alongside eight other N-substituted ammelide analogs in a single head-to-head study [1]. The dimethylamino derivative displays a KM of 155 µM, which is 2.6-fold lower (higher apparent binding affinity) than the natural substrate N-isopropylammelide (KM = 406 µM). Its turnover number (kcat = 10.7 s⁻¹) is moderately lower than that of N-isopropylammelide (kcat = 13.3 s⁻¹), yielding a catalytic efficiency (kcat/KM ≈ 0.069 s⁻¹µM⁻¹) comparable to the natural substrate (kcat/KM ≈ 0.033 s⁻¹µM⁻¹). By contrast, the bulkier N-t-butylammelide is a very poor substrate with a kcat of only 0.07 s⁻¹, underscoring the steric constraints at the active site [2].
| Evidence Dimension | Enzyme-substrate kinetic parameters (KM, kcat, catalytic efficiency) |
|---|---|
| Target Compound Data | KM = 155 µM; kcat = 10.7 s⁻¹; kcat/KM ≈ 0.069 s⁻¹µM⁻¹ |
| Comparator Or Baseline | N-isopropylammelide (natural substrate): KM = 406 µM, kcat = 13.3 s⁻¹, kcat/KM ≈ 0.033 s⁻¹µM⁻¹; N-t-butylammelide: kcat = 0.07 s⁻¹; N-ethylammelide: KM = 308 µM, kcat = 209 s⁻¹ |
| Quantified Difference | 2.6-fold lower KM vs. N-isopropylammelide; ~153-fold higher kcat vs. N-t-butylammelide; ~2-fold higher catalytic efficiency vs. N-isopropylammelide |
| Conditions | Purified recombinant AtzC, 25 mM HEPES buffer pH 7.6, UV spectrophotometric assay monitoring cyanuric acid formation [1][2] |
Why This Matters
The dimethylamino substituent provides a unique combination of binding affinity and turnover that is optimal for studying AtzC kinetics or developing biochemical assays; substituting with N-isopropylammelide would alter KM by 2.6-fold, potentially invalidating kinetic models.
- [1] Shapir, N.; Osborne, J.P.; Johnson, G.; Sadowsky, M.J.; Wackett, L.P. Purification, substrate range, and metal center of AtzC: the N-isopropylammelide aminohydrolase involved in bacterial atrazine metabolism. J. Bacteriol. 2002, 184, 5376-5384. DOI: 10.1128/JB.184.19.5376-5384.2002 View Source
- [2] UniProt Consortium. O52063 · ATZC_PSESD. UniProt Knowledgebase. https://www.uniprot.org/uniprotkb/O52063/entry View Source
